Cycloionone

Description

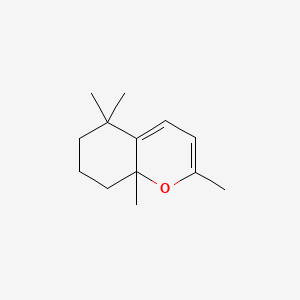

Structure

2D Structure

3D Structure

Properties

CAS No. |

5552-30-7 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

2,5,5,8a-tetramethyl-7,8-dihydro-6H-chromene |

InChI |

InChI=1S/C13H20O/c1-10-6-7-11-12(2,3)8-5-9-13(11,4)14-10/h6-7H,5,8-9H2,1-4H3 |

InChI Key |

KYOSLSFHZKIUEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C2C(CCCC2(O1)C)(C)C |

boiling_point |

240.00 °C. @ 760.00 mm Hg |

density |

0.950-0.955 |

physical_description |

Clear liquid |

solubility |

Insoluble in water soluble (in ethanol) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cycloionone and Its Analogues

Established Synthetic Routes and Their Mechanistic Underpinnings

The synthesis of substituted cyclic compounds like cycloionone often involves multi-step sequences. nih.govnumberanalytics.com A common approach to constructing the core structure of such molecules is through cyclization reactions. orgsyn.org For instance, the synthesis of related cyclic ketones can be achieved through a cascade inter–intramolecular double Michael strategy. beilstein-journals.org This method utilizes readily available starting materials and proceeds under mild conditions, often employing a phase transfer catalyst. beilstein-journals.org

Another fundamental approach involves the functionalization of pre-existing cyclic structures. For example, the synthesis of functionalized cyclobutane (B1203170) derivatives, which can be precursors to more complex cyclic systems, often relies on the ring-opening of activated bicyclo[1.1.0]butane (BCB) derivatives. orgsyn.org The synthesis of spirocycles, which share structural motifs with some this compound analogues, can be achieved through methods like cyclodehydration, ketalization, and intramolecular alkylation. nih.gov

The mechanisms of these reactions are critical to understanding and optimizing the synthesis. In the case of Michael additions, the reaction proceeds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. beilstein-journals.orgrsc.org For cyclization reactions involving epoxy sulfones, the mechanism involves the formation of a key intermediate that undergoes intramolecular cyclization. orgsyn.org

Enantioselective and Diastereoselective Synthesis Strategies

The synthesis of specific stereoisomers of this compound and its analogues is a significant challenge due to the presence of multiple chiral centers. Enantioselective and diastereoselective strategies are therefore essential for obtaining stereochemically pure compounds. rsc.orgnih.govnih.gov

Chiral Catalysis in this compound Formation

Chiral catalysis is a powerful tool for achieving enantioselectivity in chemical reactions. nih.govnsf.govnobelprize.org This approach utilizes a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. nobelprize.org

For the synthesis of cyclic compounds, various chiral catalysts have been employed. For instance, iridium-catalyzed asymmetric hydrogenation of racemic cycloenones has been used to synthesize crinine-type alkaloids with high enantioselectivity. rsc.org Chiral Brønsted bases have also been shown to catalyze a variety of C-C and C-X bond-forming reactions with high stereochemical control. rsc.org In the context of this compound synthesis, a chiral catalyst could be employed in a key bond-forming step to establish the desired stereochemistry. For example, a chiral catalyst could be used to control the facial selectivity of a nucleophilic addition to a prochiral ketone or an intramolecular cyclization.

The development of new chiral catalysts remains an active area of research. For example, chiral salen-Mo catalysts have been developed for the asymmetric cyclopropanation of alkenes. nih.gov Such catalysts could potentially be adapted for the synthesis of this compound analogues containing cyclopropane (B1198618) rings.

Asymmetric Induction Approaches for this compound Synthesis

Asymmetric induction describes the preferential formation of one diastereomer or enantiomer over another due to the influence of a chiral element already present in the substrate, reagent, or catalyst. wikipedia.orgdigimat.in This is a key principle in asymmetric synthesis. williams.edu

One common strategy is substrate-controlled asymmetric induction, where a chiral center within the starting material directs the stereochemical outcome of subsequent reactions. wikipedia.org This is often seen in nucleophilic additions to chiral carbonyl compounds, where the existing stereocenter dictates the direction of the incoming nucleophile. libretexts.org This principle can be applied to the synthesis of this compound analogues by starting with a chiral precursor that guides the formation of new stereocenters.

Another approach is the use of chiral auxiliaries. wikipedia.org These are chiral molecules that are temporarily attached to the substrate to direct a diastereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org The Evans oxazolidinone system is a well-known example of a chiral auxiliary used in asymmetric alkylation reactions. williams.edu

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing sustainable and environmentally friendly processes. ijnc.irnih.gov Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. acs.org

Solvent-Free and Aqueous-Phase Syntheses

A key principle of green chemistry is the use of safer solvents or the elimination of solvents altogether. acs.org Solvent-free reactions, often carried out by grinding or using microwave irradiation, can offer significant advantages in terms of reduced waste, lower costs, and simplified procedures. rsc.orgjocpr.comcem.comresearchgate.netrsc.org For example, the synthesis of imines and chalcones has been successfully achieved under solvent-free conditions. jocpr.comrsc.org

Aqueous-phase synthesis is another green alternative, using water as a reaction medium. rhhz.netnih.govajol.info This approach is particularly attractive due to the low cost, non-toxicity, and non-flammability of water. The synthesis of quinoxalines and metal-organic frameworks has been demonstrated in aqueous media. rhhz.netnih.gov The development of solvent-free or aqueous-phase synthetic routes for this compound would represent a significant step towards a more sustainable manufacturing process.

Catalyst Design for Sustainable Production

Catalysis is a cornerstone of green chemistry, as catalytic reagents are generally superior to stoichiometric reagents in terms of waste reduction. acs.orgalliedacademies.org The design of sustainable catalysts focuses on using earth-abundant metals, developing recyclable catalysts, and utilizing biocatalysts. cas.orgsustainablechemistrycatalyst.org

For the synthesis of this compound, the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused would be highly beneficial. researchgate.net Biocatalysts, such as enzymes, offer high selectivity under mild conditions and are derived from renewable resources, making them an excellent choice for green synthesis. cas.org The integration of these sustainable catalytic approaches into the synthesis of this compound and its analogues can lead to more efficient and environmentally benign processes. clariant.com

Interactive Data Table: Synthetic Approaches to this compound Analogues

| Synthetic Approach | Key Features | Potential Application to this compound | References |

| Cascade Michael Addition | One-pot reaction, mild conditions, use of phase transfer catalyst. | Formation of the cyclohexanone (B45756) core of this compound analogues. | beilstein-journals.org |

| Chiral Catalysis | High enantioselectivity, catalytic amounts of chiral inducer. | Enantioselective synthesis of specific this compound stereoisomers. | rsc.orgnih.govrsc.org |

| Asymmetric Induction | Substrate control or use of chiral auxiliaries to direct stereochemistry. | Diastereoselective synthesis of this compound analogues from chiral precursors. | wikipedia.orgwilliams.edulibretexts.org |

| Solvent-Free Synthesis | Reduced waste, often faster reaction times, environmentally benign. | Greener synthesis of this compound and its precursors. | rsc.orgjocpr.comrsc.org |

| Aqueous-Phase Synthesis | Use of water as a safe and inexpensive solvent. | Sustainable production of this compound and its intermediates. | rhhz.netajol.infonih.gov |

| Sustainable Catalysis | Use of recyclable, earth-abundant, or biocatalysts. | Efficient and environmentally friendly catalytic steps in this compound synthesis. | researchgate.netcas.orgclariant.com |

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

The transition from batch to continuous flow processing represents a significant advancement in chemical manufacturing, offering enhanced safety, improved product consistency, and greater scalability. For the synthesis of cyclic ketones and ionone (B8125255) analogues, which often involves highly exothermic or hazardous reactions, flow chemistry provides a robust solution. nih.govacs.org

The acid-catalyzed cyclization of pseudoionone (B86502) to form α- and β-ionone is a classic transformation in fragrance chemistry and serves as an excellent model for the potential synthesis of this compound. nih.govconicet.gov.ar This reaction is notoriously fast and exothermic, which in traditional batch reactors can lead to the formation of byproducts and pose safety risks. upc.edu Continuous flow reactors, particularly microreactors, mitigate these issues by offering superior heat and mass transfer. researchgate.net The small internal volume of these reactors ensures that only a minimal amount of reactive material is present at any given time, drastically improving the safety profile. nih.govacs.org

Research into the continuous-flow cyclization of pseudoionone has demonstrated the advantages of this technology. researchgate.net By utilizing microreactor systems, chemists can precisely control reaction parameters such as residence time, temperature, and stoichiometry. A patent describes a continuous process for producing β-ionone from pseudoionone using sulfuric acid and liquid carbon dioxide under high pressure, highlighting the move towards innovative continuous systems. google.com Another study developed a microreactor system for the same cyclization, achieving a 77% yield of β-ionone and a total ionone yield of up to 93% under optimized conditions. researchgate.net The use of solid acid catalysts, such as reusable resins like Amberlyst-35, in packed-bed flow reactors further enhances the green credentials and scalability of the synthesis of related cyclopropyl (B3062369) ketones and aldehydes. mdpi.comresearchgate.net

The key benefits of applying flow chemistry to the synthesis of this compound analogues include:

Enhanced Safety: Handling of hazardous reagents (e.g., strong acids) and managing highly exothermic reactions is safer due to small reaction volumes. acs.org

Precise Control: Tight control over temperature, pressure, and residence time leads to higher selectivity and reproducibility. researchgate.net

Scalability: Scaling up production is achieved by operating the flow reactor for longer durations or by "numbering-up" (running multiple reactors in parallel), bypassing the challenges of scaling up batch reactors. mdpi.com

Efficiency: Reactions that are extremely fast can be managed effectively, and integration with downstream processing (quenching, separation) can create a fully automated and continuous manufacturing process. beilstein-journals.org

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Reaction System | Large stirred-tank reactor | Microreactor or Packed-Bed Reactor | upc.eduresearchgate.net |

| Key Reactant | Pseudoionone | Pseudoionone | researchgate.net |

| Catalyst | Concentrated H₂SO₄, H₃PO₄ | H₂SO₄, Solid Acids (e.g., Amberlyst) | conicet.gov.arresearchgate.netmdpi.com |

| Typical Yield (β-ionone) | Variable, prone to side products | Up to 77% (β-ionone), >90% (total ionones) | researchgate.net |

| Heat Transfer | Limited, potential for hotspots | Excellent, high surface-area-to-volume ratio | upc.edu |

| Safety | Risk of thermal runaway with exothermic reactions | Inherently safer due to small hold-up volume | acs.org |

| Scalability | Challenging, requires reactor redesign | Straightforward (scaling-out or numbering-up) | mdpi.combeilstein-journals.org |

Biomimetic and Bio-inspired Approaches to this compound and Related Polycyclic Ethers

Nature provides a masterclass in the efficient and stereoselective synthesis of complex molecules. Biomimetic and bio-inspired synthesis seeks to emulate these natural strategies in the laboratory. For terpenoids like this compound, the key biosynthetic events are often enzyme-catalyzed cyclization cascades of acyclic precursors. engineering.org.cnmdpi.com

The biosynthesis of cyclic terpenoids, including ionones, originates from acyclic polyene precursors. mdpi.comresearchgate.net These transformations are governed by terpene synthase enzymes that orchestrate complex carbocationic rearrangements and cyclizations. engineering.org.cn A biomimetic approach to this compound would therefore involve the cyclization of a suitable acyclic precursor, mimicking the proposed biogenetic pathway. Research has shown that the cyclization of geraniol (B1671447) derivatives can be a powerful tool for synthesizing monocyclic terpenoids, including the ionones. nih.gov Zeolite NaY, a slightly acidic solid catalyst, has been shown to effectively promote the biomimetic cyclization of small acyclic terpenoids, offering an environmentally benign alternative to traditional acid catalysts. uoc.gr

This strategy can be extended to the synthesis of more complex, related structures, such as polycyclic ethers. Many marine natural products feature fused polycyclic ether skeletons, which are thought to arise from tandem cyclizations of polyepoxide precursors. thieme-connect.com Inspired by this, chemists have developed methods for regio- and stereoselective oxacyclizations of acyclic polyepoxides, initiated by Lewis acids, to generate these complex architectures. thieme-connect.comrsc.org Such strategies could conceivably be adapted to create novel this compound analogues containing additional ether rings.

Key principles of biomimetic synthesis applicable to this compound include:

Cascade Reactions: Designing a single transformation that forms multiple C-C or C-O bonds in a domino effect, initiated by a single catalytic event. engineering.org.cnthieme-connect.com

Substrate Preorganization: Using acyclic precursors that are conformationally biased to favor the desired cyclization pathway.

Enzyme Mimics and Green Catalysts: Employing catalysts like zeolites or engineered enzymes that operate under mild conditions and can induce high selectivity. uoc.gracs.org

Polyene Cyclization: Leveraging the well-established principles of polyene carbacyclizations, famously studied by W.S. Johnson, to construct the core ring systems of terpenoids. thieme-connect.com

| Strategy | Precursor Type | Catalyst/Promoter | Key Transformation | Relevance to this compound | Reference |

|---|---|---|---|---|---|

| Biomimetic Monocyclization | Geraniol-like dienes | Brønsted or Lewis Acids | Carbocationic cyclization | Direct model for ionone ring formation | nih.gov |

| Zeolite-Promoted Cyclization | Acyclic terpenoids (e.g., geranyl acetone) | Zeolite NaY | "One-pot" tandem cyclization | Green, heterogeneous catalytic approach | uoc.gr |

| Tandem Oxacyclization | Acyclic polyepoxides | Lewis Acids | Stereoselective polyether formation | Synthesis of complex polycyclic ether analogues | thieme-connect.comrsc.org |

| Gold-Catalyzed Polyene Cyclization | Acyclic polyenes with alkyne initiator | Gold(I) complexes | Efficient construction of polycyclic systems | Advanced catalysis for complex ring construction | rsc.org |

| Enzymatic Esterification | Terpenoid alcohols | Lipases (e.g., Candida Antarctica) | Solvent-free acylation | Bio-inspired synthesis of functionalized precursors | acs.org |

Chemical Reactivity, Transformation, and Derivatization of Cycloionone

Functional Group Interconversions and Selective Modifications of the Cycloionone Core

The core structure of this compound, 2,5,5,8a-tetramethyl-6,7,8,8a-tetrahydro-5H-1-benzopyran, contains two key functional groups that are targets for interconversion and modification: the cyclic ether and the double bond. nih.gov Functional group interconversions are fundamental reactions in organic synthesis that transform one functional group into another, thereby altering the molecule's chemical properties. bostonapothecary.com

Selective modifications of the this compound scaffold would likely target the double bond. Potential reactions include hydrogenation to yield the corresponding saturated tetrahydrobenzopyran derivative, or epoxidation to form an oxirane ring. The ether linkage, while generally stable, could potentially be cleaved under harsh acidic conditions. The reactivity of the exocyclic double bond in related 2-methylenetetrahydropyrans has been explored, showing they can act as nucleophiles in carbon-carbon bond-forming reactions. nih.gov

Below is a table of potential functional group interconversions for the this compound core based on the reactivity of analogous structures.

| Reaction Type | Reagents & Conditions | Potential Product | Notes |

| Hydrogenation | H₂, Pd/C | 2,5,5,8a-tetramethyldecahydropyrano[3,4-b]pyran | Reduces the double bond, leading to a saturated bicyclic ether. |

| Epoxidation | m-CPBA, CH₂Cl₂ | 2,5,5,8a-tetramethyl-1a,6,7,8-tetrahydro-2H-oxireno[2,3-c]pyran | Forms an epoxide across the double bond, a versatile intermediate. |

| Dihydroxylation | OsO₄ (cat.), NMO | Diol derivative | Adds two hydroxyl groups across the double bond. |

| Ether Cleavage | HBr, heat | Bromo-substituted ionone-type structure | A harsh reaction that would open the pyran ring. |

Cycloaddition and Rearrangement Reactions Involving the this compound Scaffold

The double bond within the this compound structure makes it a potential dienophile or a partner in various cycloaddition reactions. Cycloadditions are powerful reactions that form cyclic molecules in a single step. conicet.gov.ar For instance, [4+2] cycloadditions, like the Diels-Alder reaction, could potentially occur with a suitable diene, leading to more complex polycyclic structures. conicet.gov.ar Similarly, [2+2] cycloadditions with alkenes, often photochemically induced, could form a cyclobutane (B1203170) ring fused to the this compound scaffold. nih.gov

Rearrangement reactions are also a key feature in the chemistry of ionones and related terpenoids. fda.gov The very synthesis of the ionone (B8125255) ring, the precursor to the this compound structure, involves a critical acid-catalyzed cyclization and rearrangement of pseudoionone (B86502). wpmucdn.comperfumerflavorist.com This reaction proceeds through a carbocationic intermediate that can rearrange to form different isomers, such as α- and β-ionone. wpmucdn.comresearchgate.net It is plausible that under acidic conditions, the this compound scaffold itself could undergo further rearrangements, potentially leading to isomeric structures with different ring sizes or substituent positions.

| Reaction Type | Reactant Partner | Potential Product Class | Reaction Class |

| Diels-Alder | Butadiene | Fused polycyclic ether | [4+2] Cycloaddition |

| Photochemical Cycloaddition | Ethylene | Fused cyclobutane-ether | [2+2] Cycloaddition |

| Acid-Catalyzed Rearrangement | Strong Acid (e.g., H₂SO₄) | Isomeric cyclic ethers | Carbocation Rearrangement |

| Sigmatropic Rearrangement | Heat or Catalyst | Rearranged unsaturated ether | Pericyclic Reaction |

Investigations into Reaction Mechanisms and Kinetics of this compound Transformations

Detailed mechanistic and kinetic studies on this compound itself are scarce in publicly available literature. However, extensive research on the formation of its precursors, the ionones, provides significant insight into the underlying reaction mechanisms. The acid-catalyzed cyclization of pseudoionone to ionones is a classic example of a reaction where the mechanism and kinetics dictate the product distribution. acs.orgresearchgate.net

The reaction is initiated by the protonation of the carbonyl group of pseudoionone, followed by an intramolecular cyclization to form a six-membered ring with a tertiary carbocation intermediate. wpmucdn.com The fate of this intermediate determines the final product. Deprotonation leads to the formation of α-, β-, or γ-ionone. conicet.gov.ar The formation of α-ionone is generally faster and is considered the kinetic product, while the thermodynamically more stable β-ionone, which has a conjugated double bond system, is formed under conditions that allow for equilibrium to be reached. wpmucdn.comperfumerflavorist.com

| Reaction Step | Description | Kinetic Profile | Controlling Factors |

| Pseudoionone Cyclization | Formation of the initial cyclic carbocation intermediate from pseudoionone. | Rapid | Acid strength, Temperature |

| Ionone Isomer Formation | Deprotonation to form α-, β-, or γ-ionone. | α-ionone (kinetic product), β-ionone (thermodynamic product) | Conjugate base strength, Steric hindrance |

| α- to β-ionone Isomerization | Rearrangement of the double bond to a more stable conjugated position. | Slower, reversible | Acid strength, Temperature, Reaction time |

Synthesis and Structural Elucidation of Novel this compound Derivatives

The synthesis of novel derivatives from a parent scaffold like this compound is a common strategy in medicinal chemistry and fragrance development to explore new properties and activities. nih.gov

The design of new this compound derivatives would likely be guided by the principles of structure-odor or structure-activity relationships. In fragrance chemistry, for example, minor structural modifications can lead to significant changes in odor profile. bostonapothecary.comchimia.ch The design principles for creating analogues of the related ionones and damascones often involve:

Isosteric Replacement: Replacing parts of the molecule with other groups of similar size and electronic properties.

Scaffold Hopping: Keeping key functional groups but changing the core ring structure.

Molecular Hybridization: Combining the this compound scaffold with other known pharmacophores or fragrophores to create hybrid molecules with potentially enhanced or new properties. researchgate.netmdpi.com

For instance, in the pursuit of new sandalwood odorants, bulky moieties have been added to related structures to modulate the olfactory response. mdpi.com Similarly, computational methods and machine learning are increasingly used to predict the properties of new molecules and guide their design. arxiv.orgacs.org

Structure-reactivity relationships (SRR) investigate how the chemical structure of a compound influences its reactivity. For this compound derivatives, this would involve synthesizing a series of related compounds and studying how changes in their structure affect their chemical behavior. For example, adding electron-withdrawing or electron-donating groups to the aromatic part of the this compound ring system would be expected to alter the reactivity of the double bond towards electrophilic attack.

While specific SRR studies on this compound are not prominent, research on β-ionone derivatives has shown that modifications to the core structure can significantly impact biological activity, such as antioxidant or antifungal properties. mdpi.com For example, the synthesis of a series of β-ionone thiazolylhydrazone derivatives and testing their antioxidant capabilities revealed that the nature and position of substituents on the thiazole (B1198619) ring had a marked effect on activity. mdpi.com Although these studies focus on biological activity, the underlying chemical properties that govern this activity are a direct consequence of the structure-reactivity relationship. The relationship between the structure of ionone derivatives and their biological effects is an active area of research, though the connections are complex and not yet fully resolved. nih.govencyclopedia.pubnih.gov

| Compound Class | Structural Modification | Observed Effect on Activity/Property | Reference |

| β-Ionone Derivatives | Addition of heterocyclic moieties | Varied anti-inflammatory effects | nih.gov |

| β-Ionone Thiazolylhydrazones | Substitution on the thiazole ring | Modulation of antioxidant and antifungal activity | mdpi.com |

| Ionone Analogs | Modification of the cyclohexenyl ring | Alteration of odor profile from floral to woody | bostonapothecary.com |

Advanced Spectroscopic and Computational Characterization of Cycloionone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer initial insights into the number and types of protons and carbons present in a molecule. nih.gov However, for a complete and unambiguous structural assignment of a complex molecule like cycloionone, two-dimensional (2D) NMR experiments are indispensable. nih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edusdsu.edu It is instrumental in tracing out the spin systems within a molecule, revealing which protons are neighbors. github.io

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. princeton.educolumbia.edu It is highly sensitive and allows for the direct assignment of proton signals to their corresponding carbon signals. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two, three, or even four bonds. princeton.educolumbia.edu It is crucial for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons). github.io

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. princeton.edu This information is vital for determining the stereochemistry and three-dimensional conformation of the molecule. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives Note: Specific chemical shifts can vary depending on the solvent and specific isomer.

| Technique | Observed Correlations/Shifts | Interpretation |

| ¹H NMR | Chemical shifts (ppm) and coupling constants (Hz) for various protons. | Provides information on the electronic environment and neighboring protons for each hydrogen atom. |

| ¹³C NMR | Chemical shifts (ppm) for each carbon atom. | Indicates the type of carbon (alkane, alkene, carbonyl, etc.) and its electronic environment. |

| COSY | Cross-peaks between coupled protons. | Establishes proton-proton connectivity within the molecule's framework. |

| HSQC | Cross-peaks between directly bonded ¹H and ¹³C nuclei. | Links specific protons to the carbons they are attached to. |

| HMBC | Cross-peaks between protons and carbons separated by 2-3 bonds. | Helps in assembling the carbon skeleton and placing functional groups. |

| NOESY | Cross-peaks between protons that are spatially close. | Provides insights into the 3D structure and stereochemistry. |

Advanced NMR Solvent and Temperature Studies for Conformational Analysis

The conformation of a flexible molecule like this compound can be influenced by its environment. Variable temperature (VT) NMR studies are a powerful tool for investigating molecular dynamics and conformational equilibria. numberanalytics.comrsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants, which can provide thermodynamic information about different conformers. numberanalytics.comrsc.org For instance, line broadening or the coalescence of signals at certain temperatures can indicate that the molecule is undergoing a dynamic exchange process, such as ring flipping or rotation around single bonds, on the NMR timescale. numberanalytics.com

Furthermore, the choice of solvent can also impact the conformational preference of a molecule. diva-portal.org Comparing NMR data recorded in different solvents can reveal information about solute-solvent interactions and how they affect the three-dimensional structure. diva-portal.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. innovareacademics.in It is a fundamental tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. etamu.edu

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). innovareacademics.inmeasurlabs.com This high accuracy allows for the unambiguous determination of the elemental composition of a molecule, as it can distinguish between compounds that have the same nominal mass but different chemical formulas. bioanalysis-zone.com For this compound (C₁₃H₂₀O), HRMS can confirm its molecular formula by providing a highly accurate mass measurement. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scioninstruments.comthermofisher.com This makes it an ideal method for analyzing complex mixtures. thermofisher.com In the context of this compound, GC-MS can be used to separate it from other compounds in a sample, such as in essential oils or reaction mixtures. nih.gov As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. nist.gov The resulting mass spectrum serves as a molecular "fingerprint" that can be used to identify the compound by comparing it to a library of known spectra. nih.gov The fragmentation pattern provides valuable structural information, as the way a molecule breaks apart is characteristic of its chemical structure. etamu.edu

Table 2: Mass Spectrometry Data for this compound

| Technique | Information Obtained | Significance for this compound |

| HRMS | Exact mass of the molecular ion. | Confirms the elemental composition (C₁₃H₂₀O). nih.gov |

| GC-MS | Retention time and mass spectrum (including molecular ion and fragment ions). | Allows for the identification and quantification of this compound in a mixture and provides structural information from the fragmentation pattern. etamu.edunih.gov |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. photothermal.com These techniques are complementary and are used to identify the functional groups present in a molecule. mt.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. edinst.com For a vibration to be IR active, it must cause a change in the molecule's dipole moment. libretexts.org The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O (carbonyl) stretching vibration, as well as C-H and C-C stretching and bending vibrations. mt.com

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. libretexts.org When monochromatic light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). mt.com The energy difference between the incident and scattered light corresponds to the vibrational energy levels of the molecule. libretexts.org For a vibration to be Raman active, it must cause a change in the molecule's polarizability. edinst.com Raman spectroscopy can provide complementary information to IR, particularly for non-polar bonds. photothermal.com

Table 3: Expected Vibrational Spectroscopy Data for this compound

| Technique | Expected Key Bands (cm⁻¹) | Vibrational Mode |

| Infrared (IR) | ~1650-1730 | C=O stretch (ketone) |

| ~2850-3000 | C-H stretch (alkane) | |

| ~1600-1680 | C=C stretch (alkene) | |

| Raman | ~1650-1730 | C=O stretch (ketone) |

| ~2850-3000 | C-H stretch (alkane) | |

| ~1600-1680 | C=C stretch (alkene) |

Computational Chemistry and Theoretical Investigations

Computational chemistry provides indispensable tools for understanding the properties of this compound at a molecular level, complementing and explaining experimental findings. These methods can model molecular structure, properties, and behavior with high accuracy.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. A typical DFT study on this compound would involve optimizing the molecule's geometry to find its most stable three-dimensional shape (lowest energy conformation). This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy is reached.

Once the optimized geometry is obtained, DFT can be used to predict a wide range of properties:

Spectroscopic Properties: Vibrational frequencies (for IR and Raman spectra) can be calculated. These theoretical spectra are crucial for assigning the bands in experimental spectra to specific vibrational modes. nih.gov

Electronic Properties: DFT calculations reveal the distribution of electrons in the molecule, identifying electron-rich and electron-poor regions. It can also determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding the molecule's reactivity and electronic transitions.

Table 2: Typical Parameters for a DFT Calculation on this compound

| Parameter | Description | Typical Selection | Purpose |

|---|---|---|---|

| Functional | The approximation used to describe electron exchange and correlation. | B3LYP | A widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules. |

| Basis Set | The set of mathematical functions used to build the molecular orbitals. | 6-311+G(d,p) | A flexible, split-valence basis set that includes diffuse functions (+) for lone pairs and polarization functions (d,p) for accurate geometry. |

| Task | The type of calculation to be performed. | Geometry Optimization, Frequency | First, find the minimum energy structure, then calculate its vibrational properties. |

| Solvation Model | An optional model to simulate the effects of a solvent. | Polarizable Continuum Model (PCM) | Approximates the solvent as a continuous medium to provide more realistic properties for molecules in solution. |

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations model the dynamic behavior of this compound, providing insights into its flexibility and interactions with its environment.

In an MD simulation, the forces between atoms are calculated using a classical mechanical model called a force field. Newton's equations of motion are then solved numerically to simulate the movement of each atom over a series of small time steps. This generates a trajectory that reveals how the molecule's conformation changes over time, mapping out its "conformational landscape."

For this compound, an MD simulation could:

Reveal the pathways and timescales of conformational changes in the dihydropyran ring.

Simulate how this compound interacts with solvent molecules (e.g., water or ethanol), showing the formation and lifetime of intermolecular hydrogen bonds.

Model the behavior of multiple this compound molecules to understand their aggregation properties and interactions in a pure liquid state.

Quantum chemical calculations, including DFT, are instrumental in mapping out the detailed mechanisms of chemical reactions. For a given reaction involving this compound, these methods can be used to identify the lowest-energy path from reactants to products.

This involves:

Locating Stationary Points: Identifying the structures of the reactants, products, and any intermediates.

Transition State (TS) Search: Finding the exact structure of the transition state—the highest energy point along the reaction coordinate. The TS structure is not a stable molecule but a fleeting arrangement of atoms that represents the energetic barrier to the reaction.

Activation Energy Calculation: Determining the energy difference between the reactants and the transition state, which dictates the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the path downhill from the transition state to confirm that it correctly connects the intended reactants and products.

These calculations provide a molecular-level picture of how bonds are broken and formed, which is essential for understanding reactivity, predicting reaction outcomes, and designing new synthetic routes.

Cheminformatics applies computational methods to analyze chemical information. A key application is the development of Quantitative Structure-Property Relationship (QSPR) models. A QSPR model is a mathematical equation that correlates the chemical structure of a molecule with a specific property, such as boiling point, solubility, or, in the case of this compound, its fragrance profile or environmental fate.

To build a QSPR model, a dataset of diverse molecules with known properties is used. For each molecule, numerical values called "molecular descriptors" are calculated to represent its structural, electronic, or topological features. Statistical methods are then used to find the best correlation between these descriptors and the property of interest.

For fragrance molecules like this compound, QSPR models can be used to:

Predict the retention time in gas chromatography. chimia.ch

Estimate sensory attributes like odor intensity or character.

Predict physicochemical properties like partition coefficients, which are important for understanding flavor release.

Assess environmental risk by predicting properties like aquatic toxicity, as has been done for this compound in fragrance safety assessments.

Table 3: Components of a Typical QSPR Model for a Chemical Property

| Component | Description | Example for this compound |

|---|---|---|

| Target Property | The physical, chemical, or biological property to be predicted. | Aquatic predicted no-effect concentration (PNEC). |

| Molecular Descriptors | Numerical representations of molecular structure and properties. | Topological indices, molecular weight, logP (octanol-water partition coefficient), van der Waals volume. |

| Dataset | A collection of compounds with known descriptor values and measured target properties. | A set of various fragrance ingredients, including this compound. |

| Mathematical Model | The algorithm used to relate descriptors to the target property. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |

| Validation | The process of testing the model's predictive power. | Internal (cross-validation) and external validation with a test set of molecules not used in model training. |

Academic and Research Applications of Cycloionone and Its Chemical Scaffolds

Role as a Synthetic Intermediate and Building Block in Complex Molecule Construction

The C13 norisoprenoid skeleton of ionones, including cycloionone, serves as a readily available chiral pool and a versatile starting point for the total synthesis of various biologically active natural products. The combination of a substituted cyclohexene (B86901) ring and a reactive side chain provides multiple handles for stereoselective transformations and carbon-carbon bond formations.

Research has demonstrated the utility of ionone (B8125255) isomers as key intermediates in the synthesis of significant plant hormones and other natural products. A notable example is the synthesis of abscisic acid (ABA), a crucial plant hormone involved in stress responses and developmental processes. cdnsciencepub.compsu.eduacs.orgacs.org Synthetic routes have been developed starting from α-ionone, which is structurally closely related to this compound. A key step in this synthesis involves the allylic oxidation of α-ionone to produce 1-hydroxy-4-keto-α-ionone. cdnsciencepub.compsu.eduacs.org This intermediate contains the core structural elements and stereochemistry required for elaboration into the final abscisic acid molecule. The synthesis proceeds through a Wittig reaction to append the side chain, followed by saponification. psu.edu

| Starting Material | Key Intermediate | Target Molecule | Research Focus |

| α-Ionone | 1-Hydroxy-4-keto-α-ionone | (RS)-Abscisic Acid | Development of an efficient synthetic route to a key plant hormone. cdnsciencepub.compsu.eduacs.org |

| α-Ionone | α-Ionone oxime | α-Damascone | Creation of a new, simpler industrial preparation method for a valuable fragrance compound. bibliotekanauki.pl |

| β-Ionone | β-Ionone isoxazole | β-Damascone, β-Damascenone | Exploration of novel synthetic pathways for important rose ketones. researchgate.net |

The ionone scaffold is also a critical precursor for the synthesis of damascones and damascenones, which are important rose-scented ketones used extensively in perfumery. For instance, α-damascone has been successfully synthesized from α-ionone in a four-step process involving oximation, epoxidation, dehydration, and reduction, achieving a high yield and purity suitable for industrial application. bibliotekanauki.pl Other synthetic strategies have utilized ionone isoxazoles as intermediates to access various damascone (B1235705) isomers. researchgate.nettandfonline.com These syntheses highlight the value of the ionone framework as a foundational building block, allowing for the efficient construction of other high-value chemical targets. The transformations often involve strategic manipulation of the carbonyl group and the double bonds within the ring and side chain to achieve the desired molecular architecture. acs.org

Development of Novel Chemical Scaffolds for Advanced Materials Science Research

While the this compound scaffold is a cornerstone in the synthesis of natural products and fragrances, its application in the development of novel chemical scaffolds for advanced materials science is not well-documented in publicly available research. Extensive searches for the use of this compound or its close derivatives as precursors for materials such as liquid crystals, functional polymers, or other advanced materials have not yielded specific examples. medscape.commdpi.comnih.govmdpi.comsigmaaldrich.com

The field of materials science often utilizes rigid, aromatic, or specifically functionalized building blocks to create materials with desired electronic, optical, or mechanical properties. biorxiv.orglehigh.eduperrimangroup.co.uknih.govnih.gov While terpenoid-derived structures are being explored in polymer chemistry, the specific this compound skeleton does not appear to be a current focus of research in this area. This may be due to the inherent flexibility of the cyclohexene ring compared to more rigid aromatic systems typically used in liquid crystals or the specific reactivity not being conducive to common polymerization techniques. Therefore, this remains a potential, yet largely unexplored, area for future research.

Chemical Design and Synthesis in Flavor and Fragrance Research (Focus on Chemical Mechanisms and Molecular Structure)

The synthesis and chemical design of ionones are classic topics in flavor and fragrance research, with a strong focus on understanding the underlying chemical mechanisms and structure-odor relationships. The primary industrial synthesis of ionones involves a two-step process: an aldol (B89426) condensation followed by an acid-catalyzed cyclization. perfumerflavorist.com

The process begins with the base-catalyzed aldol condensation of citral (B94496) (a mixture of geranial and neral) with acetone (B3395972) to form pseudoionone (B86502). perfumerflavorist.comwpmucdn.com The subsequent and most critical step is the acid-catalyzed cyclization of pseudoionone, which yields a mixture of ionone isomers, primarily α-, β-, and γ-ionone. The mechanism of this cyclization is of significant academic and industrial interest. It is initiated by the protonation of the terminal double bond of the pseudoionone side chain, which then allows the other end of the molecule to attack, forming the six-membered ring and a tertiary carbocation intermediate. wpmucdn.comwpmucdn.comacs.org

The final product distribution is highly dependent on the reaction conditions, particularly the choice and concentration of the acid catalyst.

Sulfuric Acid (concentrated): Preferentially leads to the formation of β-ionone. The strong acid promotes the isomerization of the initially formed α-ionone to the thermodynamically more stable β-ionone, where the double bond is in conjugation with the carbonyl group. perfumerflavorist.comacs.orggoogle.com

Phosphoric Acid: Tends to yield α-ionone as the major product. As a weaker acid, it catalyzes the initial cyclization but is less effective at promoting the subsequent isomerization to the β-isomer. perfumerflavorist.comwpmucdn.com

This regioselectivity allows chemists to target specific isomers based on their desired odor profiles. The position of the endocyclic double bond is a critical determinant of the final scent. β-Ionone, with its fully conjugated system, is characterized by a classic violet scent, whereas α-ionone, with the double bond out of conjugation, possesses a different, albeit related, odor profile. bris.ac.uk this compound itself, a cyclic ether derivative, is described as having a fruity, berry-like, and woody aroma. perfumerflavorist.com

| Catalyst | Major Product | Key Mechanistic Feature | Resulting Odor Profile |

| Concentrated H₂SO₄ | β-Ionone | Isomerization to thermodynamically stable conjugated system. perfumerflavorist.comacs.org | Violet, woody. bris.ac.uk |

| H₃PO₄ | α-Ionone | Kinetic control, favors initial cyclization product. perfumerflavorist.comwpmucdn.com | Floral, violet-like. |

| Lewis Acids (e.g., ZrCl₄) | α-Cyclogeraniol | Biomimetic cyclization of epoxy precursors. nih.gov | Woody, floral. |

Exploration of this compound-Derived Profragrances and Controlled Release Systems in Chemical Research

The volatility of fragrance molecules like this compound presents a challenge for applications requiring long-lasting scents. To address this, chemical research has focused on the development of profragrances, which are non-volatile precursor molecules that release the active fragrance under specific conditions, such as exposure to light, heat, or changes in pH.

One major area of research involves the use of glycosides as flavor and fragrance precursors. coresta.org In nature, many volatile terpenoids are stored in plants as non-volatile glycosidically bound derivatives. researchgate.netmdpi.com These natural systems serve as inspiration for synthetic chemists. A this compound molecule can be chemically linked to a sugar moiety (like glucose) to form a this compound glycoside. This molecule would be non-volatile and odorless. The release of the fragrant this compound aglycone can then be triggered by enzymatic or acidic hydrolysis. This approach is a key area of research for creating flavor and aroma precursors in food and consumer products. coresta.org

Another advanced approach is the design of light-sensitive profragrances . researchgate.netmdpi.com For instance, fragrances with alcohol or carboxylic acid functional groups can be attached to a photolabile protecting group, such as a coumarin (B35378) derivative. mdpi.com Upon exposure to light of a specific wavelength, the coumarin moiety undergoes a photochemical reaction that cleaves the bond, releasing the free fragrance molecule. While specific examples using this compound are not prevalent in the literature, the chemical principles are directly applicable. A hydroxylated derivative of this compound could be esterified with a coumarin-based carboxylic acid, creating a light-releasable profragrance.

Ketal-based profragrances also represent a viable strategy for the controlled release of ketone-containing scents like ionones. google.com For example, α-ionone has been reacted with polyols like tripropylene (B76144) glycol to form ketal pro-fragrances. These compounds are stable under neutral conditions but can hydrolyze back to the original ketone and alcohol in the presence of acid and water, providing a slow-release mechanism. This methodology is directly transferable to the this compound scaffold.

These controlled release systems are at the forefront of fragrance technology, enabling the development of products with enhanced longevity and performance, all based on fundamental principles of organic chemical synthesis and reaction mechanisms.

Future Trajectories and Interdisciplinary Opportunities in Cycloionone Research

Challenges and Unresolved Questions in Cycloionone Chemistry

Despite decades of research, the chemistry of cycloionones presents several persistent challenges and unanswered questions that continue to intrigue chemists. A primary hurdle lies in achieving high selectivity in synthetic routes. The synthesis of specific this compound isomers and their derivatives often results in complex mixtures, necessitating difficult and costly purification processes. Key challenges include:

Stereocontrol: The controlled synthesis of specific stereoisomers of this compound derivatives remains a significant challenge. The development of stereoselective cyclization reactions is crucial for accessing enantiomerically pure compounds, which are often essential for specific biological activities or fragrance profiles. The manufacture of related compounds like α-damascone, for instance, remains challenging due to limitations in current production processes. researchgate.net

Selective Functionalization: The this compound scaffold possesses multiple potential reaction sites. Achieving site-selective functionalization to introduce new chemical groups at specific positions without affecting other parts of the molecule is a complex task. This is a common challenge in the modification of complex molecules, where achieving reproducible and selective modifications of larger structures can be difficult. nih.gov

Future research will need to focus on developing more efficient and selective synthetic methods to address these challenges, paving the way for the creation of novel this compound-based molecules with tailored properties.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Design

Reaction Outcome Prediction: Machine learning models can be trained on vast datasets of chemical reactions to predict the major products of a given set of reactants and conditions. mit.eduresearchgate.net For this compound synthesis, this could mean predicting the likely outcome of complex cyclization reactions, saving significant time and resources by avoiding less promising experimental pathways. researchgate.net These models are becoming increasingly competitive with human experts in their predictive power. mit.edumit.edu

Retrosynthesis and Synthesis Design: AI can assist in designing synthetic routes to novel this compound derivatives. By analyzing the target molecule, AI algorithms can propose a sequence of reactions to synthesize it from available starting materials. mdpi.com This computer-aided synthesis planning can uncover unconventional and more efficient synthetic pathways that a human chemist might not consider. mdpi.com

De Novo Fragrance Design: In the fragrance industry, AI is already being used to design new scent molecules from scratch. chemicalbull.comacs.org By learning the relationship between molecular structure and olfactory perception, ML models can generate novel this compound structures predicted to have desirable scent profiles. acs.orgscienceblog.com This data-driven approach can explore a much wider chemical space than traditional methods, pushing the boundaries of scent creation. chemicalbull.comacs.org

The table below illustrates potential applications of AI/ML in this compound research.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Reaction Prediction | Algorithms trained on reaction databases predict the most likely product of a chemical transformation. mit.edu | Optimizes synthesis of new this compound derivatives by predicting outcomes of cyclization and functionalization reactions, reducing trial-and-error experimentation. |

| Retrosynthesis Planning | AI tools propose synthetic pathways for a target molecule by working backward from the product. mdpi.com | Accelerates the discovery of efficient manufacturing routes for complex this compound-based fragrances and materials. |

| Generative Models | Neural networks generate novel molecular structures based on desired properties (e.g., scent profile). acs.orgscienceblog.com | Enables the de novo design of new this compound analogs with unique and targeted fragrance characteristics. |

| Property Prediction (QSAR) | Quantitative Structure-Activity Relationship models correlate a molecule's structure with its properties. | Predicts the scent, intensity, and other physicochemical properties of hypothetical this compound derivatives before they are synthesized. |

Development of Novel Catalytic Systems for this compound Transformations

Catalysis is a cornerstone of modern chemical synthesis, offering pathways to increased efficiency, selectivity, and sustainability. mdpi.commdpi.com The development of novel catalytic systems is a crucial area of future research for this compound chemistry.

Asymmetric Catalysis: To address the challenge of stereocontrol, the development of new chiral catalysts for the enantioselective synthesis of this compound derivatives is a high priority. Advances in areas like anion-π catalysis are enabling important reactions that generate chiral centers, which is highly relevant for creating specific stereoisomers. researchgate.net For example, an efficient and highly enantioselective synthesis of α-ionone and α-damascone has been achieved using a regioselective ZrCl₄-promoted biomimetic cyclization. nih.gov

C-C Bond Activation: Novel catalytic methods for the activation of carbon-carbon bonds could open up new avenues for modifying the core structure of this compound. For instance, rhodium-based catalysts have been shown to activate C-C bonds in cyclopentanones, enabling the synthesis of more complex molecular scaffolds. nih.gov Applying such strategies to cycloionones could lead to entirely new classes of derivatives.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers significant advantages in terms of selectivity and mild reaction conditions. mdpi.com Exploring enzymes for the synthesis and transformation of cycloionones could lead to greener and more efficient production methods. Lipases, for example, have demonstrated high activity in various chemical transformations. mdpi.com

The table below summarizes emerging catalytic strategies and their potential application to this compound chemistry.

| Catalytic Strategy | Description | Relevance to this compound Chemistry |

| Asymmetric Catalysis | Utilizes chiral catalysts to produce a specific stereoisomer of a product. | Enables the synthesis of enantiomerically pure this compound derivatives, crucial for targeted fragrance and biological applications. researchgate.netnih.gov |

| C-C Bond Activation | Employs transition metal catalysts to cleave and reform stable carbon-carbon bonds. nih.gov | Allows for novel modifications of the this compound ring system, leading to new molecular skeletons and derivatives. |

| Biocatalysis | Uses enzymes to catalyze chemical reactions with high specificity under mild conditions. mdpi.com | Offers a green and sustainable approach for the synthesis and transformation of cycloionones and their precursors. |

| Photocatalysis | Uses light to activate a catalyst and drive a chemical reaction. | Could enable unique transformations of the this compound structure that are not accessible through traditional thermal methods. |

Exploration of this compound as a Model System for Mechanistic Organic Chemistry Studies

The structure of this compound and the reactions used to synthesize it make it an excellent model system for studying fundamental concepts in mechanistic organic chemistry.

Cyclization Mechanisms: The acid-catalyzed cyclization of pseudoionone (B86502) to form ionones is a classic yet complex reaction. tib.eu Detailed kinetic and mechanistic studies of this and related cyclizations can provide fundamental insights into carbocation chemistry, reaction pathways, and the factors controlling product distribution (e.g., the formation of α-, β-, or γ-isomers). tib.eu

Photochemical Rearrangements: Cyclic ketones, including structures related to this compound like cyclohexadienones and cyclohexenones, are well-known to undergo fascinating photochemical rearrangements. encyclopedia.pub Studying the photochemistry of this compound and its derivatives can illuminate the principles of mechanistic organic photochemistry, such as the behavior of n-π* and π-π* excited states and the pathways of pericyclic reactions. encyclopedia.pub For example, the photochemical isomerization of dihydro-α-ionone has been used as a key step in the synthesis of other complex molecules. researchgate.net

Theoretical Modeling: The reactions of cycloionones are amenable to study by computational chemistry methods. nih.gov Modeling reaction pathways, transition states, and intermediates can provide a level of detail that is often inaccessible through experiments alone. chemrxiv.org Such studies can validate proposed mechanisms and guide the design of new experiments.

By serving as a platform for these fundamental investigations, research on this compound not only advances our ability to synthesize new fragrances and materials but also contributes to the broader understanding of organic chemistry.

Q & A

Q. What are the established methods for synthesizing Cycloionone, and how can researchers optimize reaction conditions for higher yields?

- Methodological Answer : Begin with a systematic literature review to identify existing synthetic pathways (e.g., condensation, oxidation) . Use frameworks like PICOT to structure the investigation:

-

Population : this compound precursors (e.g., ionones, ketones).

-

Intervention : Varying catalysts (e.g., Lewis acids), solvents, or temperatures.

-

Comparison : Yield and purity under different conditions.

-

Outcome : Optimal synthetic route with quantified efficiency .

Characterize products via NMR, IR, and mass spectrometry , adhering to reproducibility standards (e.g., NIST protocols for spectral validation) .- Data Table :

| Synthesis Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Condensation | H₂SO₄ | Toluene | 80 | 65 | 98 |

| Oxidation | KMnO₄ | H₂O | 25 | 45 | 92 |

Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Cross-reference spectral data (e.g., NMR chemical shifts, IR absorption bands) with published databases (e.g., NIST Chemistry WebBook) to confirm structural assignments . For chromatographic purity, use HPLC/GC-MS with internal standards and report retention times, peak symmetry, and detection limits . Document experimental parameters (e.g., column type, mobile phase) to ensure reproducibility .

Q. What preliminary biological activities have been reported for this compound, and how can researchers design assays to explore its pharmacological potential?

- Methodological Answer : Conduct a meta-analysis of existing studies to identify reported activities (e.g., antimicrobial, anti-inflammatory) . Design dose-response experiments using cell lines or enzymatic assays, incorporating controls (e.g., positive/negative controls, solvent-only groups) . Apply statistical tools (e.g., ANOVA) to assess significance and calculate IC₅₀/EC₅₀ values .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability under varying pH and temperature conditions be resolved?

- Methodological Answer : Perform accelerated stability studies under controlled conditions (e.g., ICH guidelines) . Use multivariate analysis to isolate confounding variables (e.g., light exposure, solvent polarity) . Compare degradation products via LC-MS/MS and apply kinetic models (e.g., Arrhenius equation) to predict shelf-life .

Q. What strategies can address discrepancies in this compound’s reported solubility across different solvent systems?

- Methodological Answer : Employ Hansen Solubility Parameters (HSP) to model solvent-solute interactions . Use phase diagrams to map solubility limits and validate results with techniques like dynamic light scattering (DLS) for colloidal systems . Replicate conflicting studies under identical conditions to identify methodological inconsistencies (e.g., stirring rate, equilibration time) .

Q. How can computational modeling (e.g., DFT, MD simulations) predict this compound’s reactivity and interactions with biological targets?

- Methodological Answer : Apply Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways . Use molecular docking to simulate binding affinities with proteins (e.g., kinases, receptors) and validate predictions with in vitro assays . Cross-validate computational results with experimental data to refine models .

Guidelines for Rigorous Research Design

- Frameworks : Use PICOT for experimental structuring and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .

- Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines (e.g., Beilstein Journal’s standards for compound characterization) .

- Data Contradiction Analysis : Apply dialectical frameworks to identify principal contradictions (e.g., conflicting spectral assignments) and prioritize resolving dominant issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.